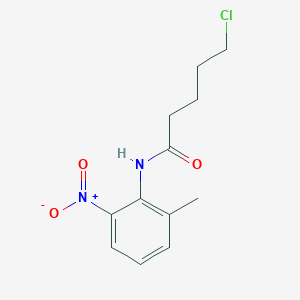

5-(Chloromethyl)-2-fluorobenzonitrile

Descripción general

Descripción

5-(Chloromethyl)-2-fluorobenzonitrile (CMFB) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent for a variety of syntheses, and its mechanism of action has been studied extensively. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo models.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

5-(Chloromethyl)-2-fluorobenzonitrile serves as a key intermediate in the synthesis of complex molecules due to its reactive chloromethyl and fluorobenzonitrile groups. For instance, it has been used in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the utility of halodeboronation reactions to generate aryl bromides and chlorides from aryl boronic acids with good to excellent yields (Szumigala et al., 2004). Another study highlights its role in the efficient chemical fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones, demonstrating its versatility in carbon capture and utilization applications (Kimura et al., 2012).

Material Science and NLO Properties

In material science, the compound has been explored for its non-linear optics (NLO) properties. Kumar and Raman (2017) reported on the novel molecule 5-fluoro-2-methylbenzonitrile, demonstrating its application in molecular atomic structure analysis, vibrational spectra, and NLO properties through experimental and theoretical approaches (Kumar & Raman, 2017). Another study by Ajaypraveenkumar et al. (2017) focused on the equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile, providing insights into its bond lengths, angles, and potential for frequency doubling and SHG applications, further emphasizing its significance in the development of new materials with enhanced optical properties (Ajaypraveenkumar et al., 2017).

Electrophilic Fluorination

The compound's reactivity profile is also essential for understanding electrophilic fluorination reactions. Toullec et al. (2004) utilized catalytic fluorination/chlorination competition experiments to assess the relative fluorinating activity of various electrophilic NF reagents, illustrating the compound's role in determining reagent activity levels and optimizing synthetic strategies for fluorinated organic compounds (Toullec et al., 2004).

Radiopharmaceutical Precursors

Additionally, this compound has implications in the development of radiopharmaceuticals. Gopinathan et al. (2009) described an improved synthesis of a precursor for PET radioligand [18F]SP203, employing Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, highlighting its utility in facilitating more efficient synthesis of imaging agents for positron emission tomography (PET) (Gopinathan et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of 5-(Chloromethyl)-2-fluorobenzonitrile are aromatic hydrocarbons . These compounds are key intermediates in various chemical reactions, and their interaction with this compound can lead to the formation of chloromethyl derivatives .

Mode of Action

This compound interacts with its targets through a process known as chloromethylation . This involves the replacement of a hydrogen atom by a chloromethyl group in a single operation . The reaction is catalyzed by zinc iodide and occurs under mild conditions .

Biochemical Pathways

The chloromethylation of aromatic compounds by this compound affects various biochemical pathways. The process leads to the formation of chloromethyl derivatives, which can further react with various nucleophiles . These reactions can lead to the formation of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Result of Action

The result of the action of this compound is the formation of chloromethyl derivatives of aromatic compounds . These derivatives can serve as key intermediates in various chemical reactions, leading to the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction is catalyzed by zinc iodide and occurs in dichloromethane under mild conditions . The presence of other substances, such as secondary amines, can also influence the reaction

Propiedades

IUPAC Name |

5-(chloromethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPDAAJCKMRPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)

![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)